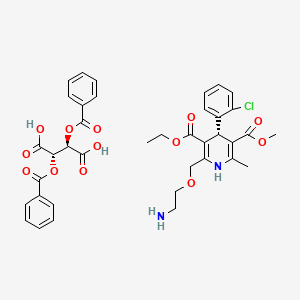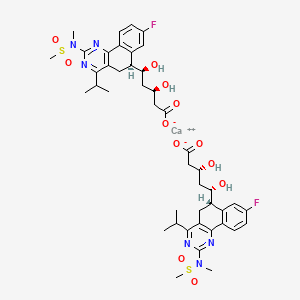
Rosuvastatin Calcium (S,S,R)-Diastereomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rosuvastatin Calcium (S,S,R)-Diastereomer is a specific stereoisomer of Rosuvastatin Calcium, a widely used statin medication. Statins are a class of drugs that reduce cholesterol levels in the blood, primarily by inhibiting the enzyme HMG-CoA reductase. This enzyme plays a crucial role in the biosynthesis of cholesterol. Rosuvastatin Calcium is particularly effective in lowering low-density lipoprotein cholesterol (LDL-C) and is used to treat hypercholesterolemia and related cardiovascular conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Rosuvastatin Calcium (S,S,R)-Diastereomer involves several key steps, including the formation of the lactone ring, introduction of the sulfonamide group, and stereoselective reduction The process typically begins with the condensation of a suitable aldehyde with a chiral auxiliary to form the desired stereochemistryThe final step involves the stereoselective reduction to obtain the (S,S,R)-Diastereomer .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization. The use of chiral catalysts and reagents is crucial to ensure the desired stereochemistry is achieved consistently .
Analyse Des Réactions Chimiques
Types of Reactions: Rosuvastatin Calcium (S,S,R)-Diastereomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of secondary alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different pharmacological properties.
Applications De Recherche Scientifique
Rosuvastatin Calcium (S,S,R)-Diastereomer has a wide range of scientific research applications:
Chemistry: Used as a model compound in stereoselective synthesis and chiral catalysis studies.
Biology: Investigated for its effects on cellular cholesterol metabolism and gene expression.
Medicine: Extensively studied for its efficacy in lowering LDL-C levels and reducing cardiovascular risk.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
Rosuvastatin Calcium (S,S,R)-Diastereomer exerts its effects by inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol. By inhibiting this enzyme, the compound reduces the synthesis of cholesterol in the liver, leading to decreased levels of LDL-C in the blood. The reduction in cholesterol levels also triggers an upregulation of LDL receptors on hepatocytes, further enhancing the clearance of LDL-C from the bloodstream .
Comparaison Avec Des Composés Similaires
- Atorvastatin Calcium
- Simvastatin
- Pravastatin Sodium
- Lovastatin
Comparison: Rosuvastatin Calcium (S,S,R)-Diastereomer is unique in its high potency and efficacy in lowering LDL-C levels compared to other statins. It also has a favorable pharmacokinetic profile, with a longer half-life and greater bioavailability. Additionally, it has been shown to have a lower risk of drug-drug interactions and adverse effects, making it a preferred choice for many patients .
Propriétés
Formule moléculaire |
C44H54CaF2N6O12S2 |
|---|---|
Poids moléculaire |
1001.1 g/mol |
Nom IUPAC |
calcium;(3R,5S)-5-[(6S)-8-fluoro-2-[methyl(methylsulfonyl)amino]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-6-yl]-3,5-dihydroxypentanoate |
InChI |
InChI=1S/2C22H28FN3O6S.Ca/c2*1-11(2)20-17-10-16(18(28)8-13(27)9-19(29)30)15-7-12(23)5-6-14(15)21(17)25-22(24-20)26(3)33(4,31)32;/h2*5-7,11,13,16,18,27-28H,8-10H2,1-4H3,(H,29,30);/q;;+2/p-2/t2*13-,16+,18+;/m11./s1 |
Clé InChI |
UQQWYZLSCRXKDE-JQPWJISVSA-L |
SMILES isomérique |
CC(C)C1=NC(=NC2=C1C[C@@H](C3=C2C=CC(=C3)F)[C@H](C[C@H](CC(=O)[O-])O)O)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC2=C1C[C@@H](C3=C2C=CC(=C3)F)[C@H](C[C@H](CC(=O)[O-])O)O)N(C)S(=O)(=O)C.[Ca+2] |
SMILES canonique |
CC(C)C1=NC(=NC2=C1CC(C3=C2C=CC(=C3)F)C(CC(CC(=O)[O-])O)O)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC2=C1CC(C3=C2C=CC(=C3)F)C(CC(CC(=O)[O-])O)O)N(C)S(=O)(=O)C.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarboxamide](/img/structure/B13406650.png)
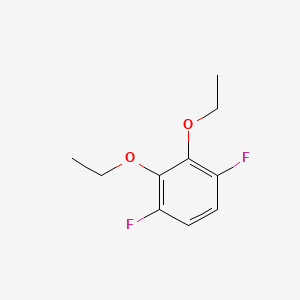
![TBDMS(-2)[TBDMS(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13406660.png)
methyl]-2,6-dimethyl benzamide](/img/structure/B13406665.png)
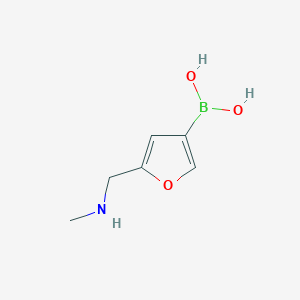

![(6-Fluorobenzo[b]thiophen-7-yl)boronic acid](/img/structure/B13406689.png)
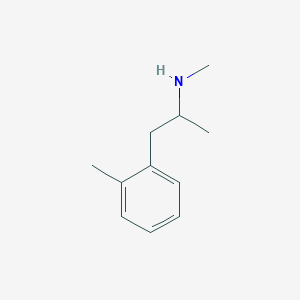
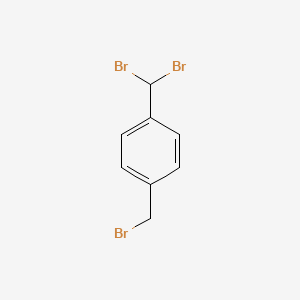
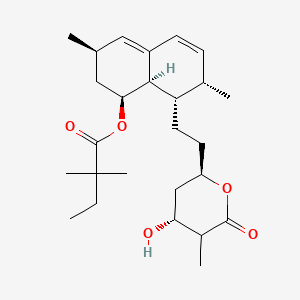
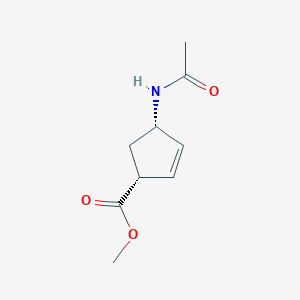
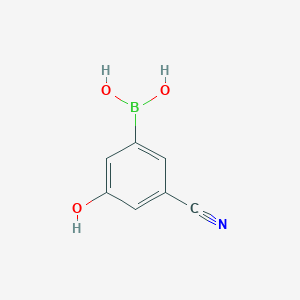
![2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B13406725.png)
